![molecular formula C10H11F3N2 B13487140 2-[1-(Trifluoromethyl)cyclobutyl]pyridin-3-amine CAS No. 2866322-75-8](/img/structure/B13487140.png)
2-[1-(Trifluoromethyl)cyclobutyl]pyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(Trifluoromethyl)cyclobutyl]pyridin-3-amine is a compound that features a trifluoromethyl group attached to a cyclobutyl ring, which is further connected to a pyridine ring. This unique structure imparts distinct chemical properties, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylation reactions, where trifluoromethyl radicals or nucleophilic trifluoromethyl sources are employed . The reaction conditions often include the use of hydrosilylation reactions to activate the substrates, followed by reactions with reagents like Togni Reagent I .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing efficient and scalable methods to introduce the trifluoromethyl group. The choice of reagents and conditions is optimized to ensure high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[1-(Trifluoromethyl)cyclobutyl]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) for oxidation, reducing agents for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, trifluoromethylation reactions typically yield trifluoromethylated derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
2-[1-(Trifluoromethyl)cyclobutyl]pyridin-3-amine has a wide range of applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in the study of biochemical pathways and mechanisms.
Wirkmechanismus
The mechanism of action of 2-[1-(Trifluoromethyl)cyclobutyl]pyridin-3-amine involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of the target pathways . The exact pathways involved depend on the specific application and target of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluoromethylpyridine: Similar in structure but lacks the cyclobutyl ring.
3-Chloro-5-(trifluoromethyl)pyridin-2-amine: Contains a chloro group instead of the cyclobutyl ring.
6-(Trifluoromethyl)-3-pyridinamine: Similar pyridine structure but different substitution pattern.
Uniqueness
2-[1-(Trifluoromethyl)cyclobutyl]pyridin-3-amine is unique due to the presence of both the trifluoromethyl group and the cyclobutyl ring, which impart distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
2866322-75-8 |
|---|---|
Molekularformel |
C10H11F3N2 |
Molekulargewicht |
216.20 g/mol |
IUPAC-Name |
2-[1-(trifluoromethyl)cyclobutyl]pyridin-3-amine |
InChI |
InChI=1S/C10H11F3N2/c11-10(12,13)9(4-2-5-9)8-7(14)3-1-6-15-8/h1,3,6H,2,4-5,14H2 |
InChI-Schlüssel |
WQWMEWKAKCPKCV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)(C2=C(C=CC=N2)N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


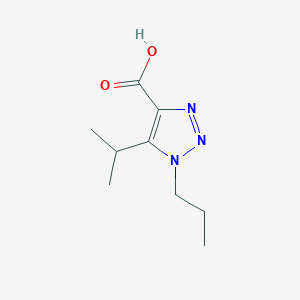


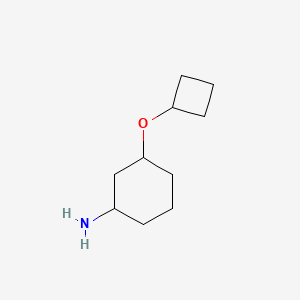
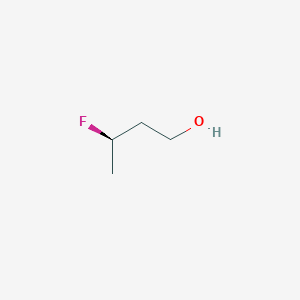
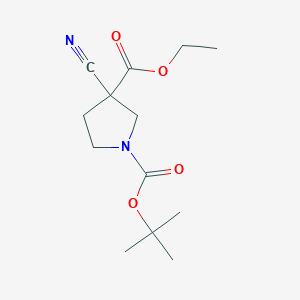


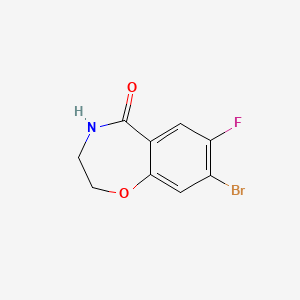

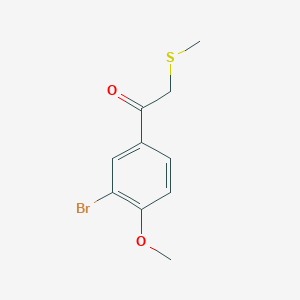
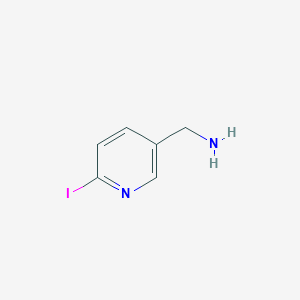
![Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}pentanoate](/img/structure/B13487143.png)

